1,2,3,5,6,7-Hexamethylnaphthalene
Description
Properties
CAS No. |
51958-57-7 |
|---|---|
Molecular Formula |
C16H20 |
Molecular Weight |
212.33 g/mol |
IUPAC Name |
1,2,3,5,6,7-hexamethylnaphthalene |
InChI |
InChI=1S/C16H20/c1-9-7-15-14(6)12(4)10(2)8-16(15)13(5)11(9)3/h7-8H,1-6H3 |
InChI Key |
MKTUBUVQFJVXAE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C(C(=C2C)C)C)C(=C1C)C |
Origin of Product |
United States |
Preparation Methods
Friedel-Crafts Alkylation: Industrial-Scale Synthesis
Reaction Mechanism and Optimization
The Friedel-Crafts alkylation represents the most widely adopted industrial method for HMT synthesis. Para-cymene (1-methyl-4-isopropylbenzene) reacts with 2,3-dimethyl-1-butene in the presence of anhydrous aluminum chloride (AlCl₃) and tertiary-butyl chloride as a hydride abstracting agent. The Lewis acid facilitates electrophilic substitution, while the tert-butyl chloride enhances carbocation stability.
Key stoichiometric ratios include:
- 1:1 molar ratio of para-cymene to 2,3-dimethyl-1-butene
- 2–10 wt% AlCl₃ relative to total reactants
- Reaction temperatures maintained at 20–25°C to minimize side reactions
A representative procedure yields HMT with 56.59% molar efficiency after fractional distillation.
Table 1: Friedel-Crafts Alkylation Conditions and Outcomes
| Parameter | Value | Source |
|---|---|---|
| Catalyst | Anhydrous AlCl₃ | |
| Solvent | Cyclohexane | |
| Reaction Time | 2.75 hours | |
| Yield | 56.59% (molar) | |
| Purity Post-Distillation | 34.28 wt% |
Catalytic Dehydrogenation of Tetrahydronaphthalene Derivatives
Vulcanolide Dehydrogenation
Patent MXPA06005893A discloses a high-yield route starting from trans-1,2,3,4-tetrahydro-1,1,2,3,4,4,6-heptamethylnaphthalene (Vulcanolide). Using 10% Pd/C at 170°C under nitrogen, Vulcanolide undergoes dehydrogenation to HMT in 88% yield .
Table 2: Dehydrogenation Parameters
| Condition | Value | Source |
|---|---|---|
| Catalyst Loading | 10 wt% Pd/C | |
| Temperature | 170°C | |
| Duration | 40 hours | |
| Yield | 88% |
Multi-Step Academic Synthesis via Keto Acid Cyclization
Prehnitene Condensation and Cyclization
A University of Glasgow thesis outlines a seven-step synthesis:
- Prehnitene (1,2,3,5-tetramethylbenzene) reacts with α,β-dimethylsuccinic anhydride under AlCl₃ catalysis to form γ-keto-α,β-dimethyl-prehnityl butyric acid.
- Hydrogenation over copper chromite yields α,β-dimethyl-γ-prehnityl butyric acid.
- Cyclization with hydrogen fluoride produces 1,2,3,5,6,7-hexamethyl-1,2,3,4-tetrahydronaphthalen-1-one.
- Dehydrogenation using palladium-charcoal at 213°C affords HMT.
Initial yields were poor (<30% ), but optimizing hydrogenation pressure to 50 bar improved final yields to 68% .
Table 3: Cyclization-Dehydrogenation Performance
| Step | Yield | Source |
|---|---|---|
| Keto Acid Formation | 72% | |
| Hydrogenation | 65% | |
| Cyclization | 58% | |
| Final Dehydrogenation | 68% |
Comparative Analysis of Synthetic Methods
Yield vs. Complexity
Cost Considerations
| Method | Cost per Kilogram (USD) |
|---|---|
| Friedel-Crafts | $120–150 |
| Catalytic Dehydrogenation | $230–260 |
| Academic Cyclization | $490–520 |
Chemical Reactions Analysis
Types of Reactions
1,2,3,5,6,7-Hexamethylnaphthalene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert it into hexahydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation and nitration reactions, respectively.
Major Products
The major products formed from these reactions include various substituted naphthalenes, naphthoquinones, and hexahydro derivatives .
Scientific Research Applications
1,2,3,5,6,7-Hexamethylnaphthalene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: Studies have explored its potential as a ligand in biochemical assays.
Medicine: Research is ongoing to investigate its potential therapeutic properties.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2,3,5,6,7-Hexamethylnaphthalene involves its interaction with specific molecular targets. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Analogues: Chlorinated Naphthalenes
Chlorinated naphthalenes, such as 1,2,3,5,6,7-hexachloronaphthalene (PCN67), share a similar substitution pattern but replace methyl groups with chlorine atoms. Key differences include:
- Toxicity Mechanisms: Chlorinated derivatives exhibit dioxin-like toxicity mediated by the aryl hydrocarbon receptor (AhR), leading to CYP1A enzyme induction, hepatotoxicity, and developmental effects .
- Methyl groups increase hydrophobicity but to a lesser extent than chlorine .
Table 1: Structural and Toxicological Comparison
| Property | 1,2,3,5,6,7-Hexamethylnaphthalene | 1,2,3,5,6,7-Hexachloronaphthalene (PCN67) |
|---|---|---|
| Substituents | Methyl groups | Chlorine atoms |
| LogP (Estimated) | ~6.5–7.0 | ~8.0–8.5 |
| AhR Activation | Not observed | High (REP ≈ 0.1–1.0 relative to TCDD) |
| Primary Toxicity | Low (limited data) | High (hepatotoxicity, thymus atrophy) |
Methylated Naphthalene Derivatives
Simpler methylated naphthalenes, such as 1-methylnaphthalene and 2-methylnaphthalene, provide insights into substituent effects:
- Metabolic Pathways: Mono-methyl derivatives undergo cytochrome P450-mediated oxidation to form reactive epoxides, linked to respiratory and hepatic toxicity in rodents . The hexamethyl compound’s metabolic fate remains unstudied but may involve slower degradation due to steric hindrance from multiple methyl groups.
- Environmental Persistence: Increased methylation correlates with reduced volatility and higher persistence in soil. Hexamethylnaphthalene’s low vapor pressure (<0.1 mmHg at 25°C) suggests greater environmental retention compared to mono-/di-methyl analogs .
Table 2: Physicochemical Properties
| Compound | Vapor Pressure (mmHg) | Water Solubility (mg/L) |
|---|---|---|
| Naphthalene | 0.085 | 31 |
| 1-Methylnaphthalene | 0.024 | 25 |
| 2-Methylnaphthalene | 0.018 | 28 |
| 1,2,3,5,6,7-Hexamethylnaph. | <0.001 (estimated) | <1 (estimated) |
Q & A
Basic Research Questions
Q. What analytical methods are recommended for characterizing 1,2,3,5,6,7-Hexamethylnaphthalene in environmental samples?
- Methodology : Gas chromatography-mass spectrometry (GC-MS) is widely used due to its sensitivity in detecting polycyclic aromatic hydrocarbons (PAHs). For isomer differentiation, employ capillary columns with non-polar stationary phases (e.g., CP Sil 5 CB) and temperature ramps to resolve complex mixtures. Validate results using retention indices and spectral libraries, such as NIST Standard Reference Database 69 .
- Data Interpretation : Compare chromatographic peaks with certified standards and use Kovats indices for structural confirmation.
Q. How should in vitro and in vivo models be designed to assess acute toxicity?
- Experimental Design :
- In vitro : Use human cell lines (e.g., HepG2 for hepatic effects) with exposure concentrations calibrated via dose-response curves. Measure endpoints like oxidative stress markers (e.g., ROS, glutathione depletion) .
- In vivo : Rodent models (rats/mice) are preferred for systemic toxicity studies. Follow OECD guidelines for oral, dermal, or inhalation routes. Include controls for environmental confounders (e.g., diet, housing conditions) .
Advanced Research Questions
Q. How can contradictions in toxicity data between epidemiological and animal studies be resolved?
- Methodology : Apply systematic review frameworks (e.g., ATSDR’s 8-step process):
Risk of Bias Assessment : Use tools like Table C-6/C-7 to evaluate selection, performance, and detection biases in human and animal studies .
Confidence Rating : Classify studies as High/Moderate/Low based on rigor (e.g., randomization, blinding) .
Data Integration : Weight evidence by study quality and biological plausibility. For example, reconcile inhalation exposure disparities by comparing species-specific metabolic pathways .
- Example : Conflicting respiratory effects may arise from interspecies differences in CYP450-mediated metabolism; use in vitro microsomal assays to validate metabolic activation .
Q. What strategies address gaps in environmental fate data for this compound?
- Research Framework :
- Prioritize Data Needs : Focus on understudied areas like sediment-soil partitioning and biodegradation rates. Use predictive modeling (e.g., EPI Suite) to estimate physicochemical properties (log Kow, Henry’s Law constants) .
- Environmental Monitoring : Deploy passive samplers in industrial zones to measure air/water concentrations. Cross-reference with biomonitoring data (e.g., lipid-adjusted levels in occupationally exposed populations) .
- Table : Key Data Gaps Identified by ATSDR
| Parameter | Current Status | Priority Level |
|---|---|---|
| Biodegradation | Limited aerobic data | High |
| Bioaccumulation | No fish/plant models | Moderate |
| Sediment adsorption | No field studies | High |
Q. How can mechanistic studies elucidate the role of DNA adduct formation in carcinogenicity?
- Experimental Approach :
- In vitro DNA Binding : Use ³²P-postlabeling or LC-MS/MS to quantify adducts (e.g., naphthalene-1,2-oxide derivatives) in human bronchial epithelial cells .
- Transgenic Models : Employ knock-in mice expressing human CYP2F1 to study metabolic activation and tumorigenesis .
Methodological Best Practices
- Quality Control : For synthesis (e.g., reductive defluorination), ensure reaction completion via GC-MS to avoid impurities like 1,2,4,6,8-pentafluoronaphthalene .
- Statistical Rigor : Use multivariate regression to adjust for confounders in epidemiological studies (e.g., smoking status in cohort analyses) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
